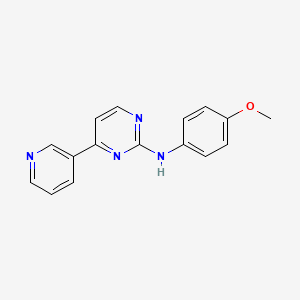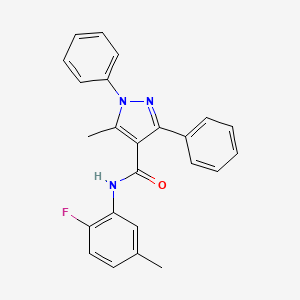![molecular formula C16H19N3O B6089407 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6089407.png)
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole, also known as CPP-109, is a small molecule that has been studied extensively for its potential use in treating various neurological disorders. This compound is a derivative of the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and acts as an inhibitor of the enzyme GABA transaminase (GABA-T).
Mechanism of Action
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole works by inhibiting the enzyme GABA-T, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole increases the levels of GABA in the brain, leading to an increase in the inhibitory effects of GABA on neuronal activity. This, in turn, can lead to a reduction in the symptoms of addiction and other neurological disorders.
Biochemical and Physiological Effects:
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include an increase in GABA levels in the brain, a reduction in dopamine release in the nucleus accumbens, and a decrease in self-administration of cocaine and alcohol in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole is that it is a small molecule that can be easily synthesized and modified for use in various experimental settings. However, one limitation is that its effects may be limited to specific types of addiction and neurological disorders, and further research is needed to determine its efficacy in treating other conditions.
Future Directions
There are a number of potential future directions for research on 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole, including:
1. Further studies on its efficacy in treating addiction and other neurological disorders in humans.
2. Exploration of its potential use in combination with other drugs or therapies.
3. Investigation of its mechanism of action and potential effects on other neurotransmitter systems.
4. Development of more potent and selective GABA-T inhibitors based on the structure of 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole.
5. Exploration of its potential use in treating other conditions, such as schizophrenia and bipolar disorder.
In conclusion, 1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole is a small molecule with potential therapeutic applications in treating addiction and other neurological disorders. Its mechanism of action involves inhibition of the enzyme GABA-T, leading to an increase in GABA levels in the brain and a reduction in symptoms. Further research is needed to determine its efficacy in humans and to explore its potential use in combination with other drugs or therapies.
Synthesis Methods
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole can be synthesized using a variety of methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. One common method involves the reaction of 2-methylphenylacetonitrile with pyrrolidine, followed by the addition of 1-methyl-1H-pyrazole-4-carboxylic acid and subsequent purification.
Scientific Research Applications
1-methyl-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole has been studied extensively for its potential therapeutic applications in treating addiction, particularly to cocaine and alcohol. It has also shown promise in treating other neurological disorders, including anxiety, depression, and epilepsy.
properties
IUPAC Name |
[2-(2-methylphenyl)pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-6-3-4-7-13(12)14-8-5-11-19(14)16(20)15-9-10-17-18(15)2/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFYIGPVJFDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-[2-(2-methylphenyl)pyrrolidine-1-carbonyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate](/img/structure/B6089332.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)

![7-(cyclopropylmethyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089424.png)
